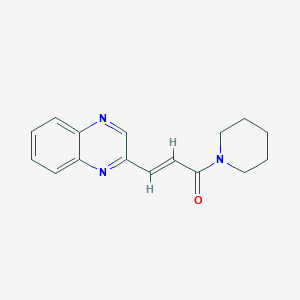
Azetidin-1-yl-(4-phenylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-1-yl-(4-phenylphenyl)methanone is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of ketones and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Azetidin-1-yl-(4-phenylphenyl)methanone is not well understood. However, studies have suggested that this compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to cause inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may reduce inflammation and pain by inhibiting the production of prostaglandins. Additionally, this compound has been shown to have antioxidant properties, which may protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of Azetidin-1-yl-(4-phenylphenyl)methanone is its potential use in the development of new drugs. However, there are limitations to its use in lab experiments. This compound is relatively new, and there is limited information available on its properties and potential applications. Additionally, the synthesis of this compound can be challenging, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on Azetidin-1-yl-(4-phenylphenyl)methanone. One of the significant directions is the development of new drugs based on this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields. Studies could also focus on the synthesis of this compound and its derivatives to improve its availability for research purposes.
Conclusion:
This compound is a synthetic compound that has potential applications in various scientific research fields. This compound has anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. While there are limitations to its use in lab experiments, further research on this compound could lead to the development of new drugs and a better understanding of its properties and potential applications.
Méthodes De Synthèse
Azetidin-1-yl-(4-phenylphenyl)methanone can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-phenylbenzaldehyde with ethyl 2-oxoacetate in the presence of ammonium acetate and ethanol. This reaction leads to the formation of ethyl 2-(4-phenylphenyl)-2-oxoacetate, which is then treated with hydrazine hydrate to obtain this compound.
Applications De Recherche Scientifique
Azetidin-1-yl-(4-phenylphenyl)methanone has shown potential in various scientific research applications. One of the significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
azetidin-1-yl-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-16(17-11-4-12-17)15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPBMFOMBRTAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7505713.png)


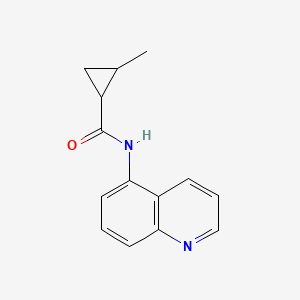
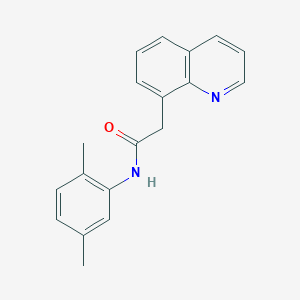
![1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide](/img/structure/B7505750.png)
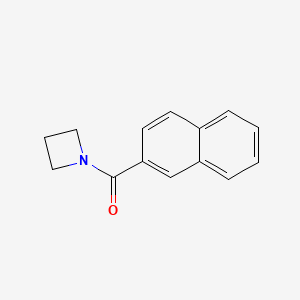
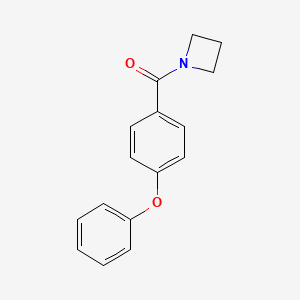
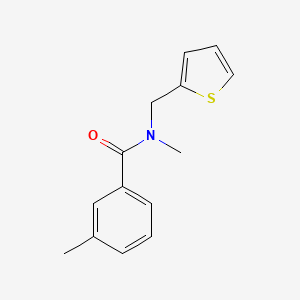
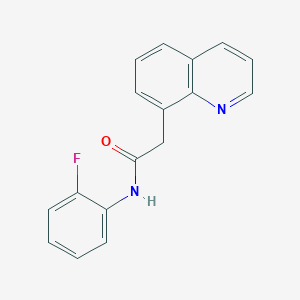

![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7505801.png)
